

### Application Note: Chiral Separation of Cetirizine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cetirizine, a widely used second-generation antihistamine, is a racemic mixture of two enantiomers: levocetirizine (the R-enantiomer) and dextrocetirizine (the S-enantiomer).[1] The antihistaminic activity of cetirizine is primarily attributed to levocetirizine.[2] Consequently, the enantioselective analysis of cetirizine is crucial for pharmacokinetic studies, quality control of levocetirizine formulations, and clinical trials. This application note provides detailed protocols for the chiral separation of cetirizine enantiomers using High-Performance Liquid Chromatography (HPLC), summarizing various methods employing different chiral stationary phases (CSPs).

### Introduction

The stereospecific nature of drug-receptor interactions often leads to significant differences in the pharmacological and toxicological profiles of enantiomers. In the case of **cetirizine**, levo**cetirizine** is the eutomer, responsible for the desired therapeutic effect, while the distomer, dextro**cetirizine**, is less active.[3] This necessitates the development of reliable and efficient analytical methods for the enantioselective separation and quantification of **cetirizine** enantiomers. Chiral HPLC has emerged as the predominant technique for this purpose, offering high resolution and sensitivity. A variety of chiral stationary phases, including protein-



based, polysaccharide-based, and cyclodextrin-based columns, have been successfully employed for the resolution of **cetirizine** enantiomers.[4][5]

### **Chromatographic Conditions for Chiral Separation**

A summary of various HPLC methods for the chiral separation of **cetirizine** enantiomers is presented below. The selection of the appropriate method depends on the sample matrix, required sensitivity, and available instrumentation.

### Table 1: HPLC Methods for the Analysis of Cetirizine Enantiomers



| Chiral<br>Station<br>ary<br>Phase<br>(CSP) | Colum<br>n                                         | Mobile<br>Phase                                                                         | Flow<br>Rate<br>(mL/mi<br>n) | Detecti<br>on<br>Wavele<br>ngth<br>(nm) | Retenti<br>on<br>Time<br>(min)                 | Resolu<br>tion<br>(Rs) | Enanti<br>oselec<br>tivity<br>(α) | Refere<br>nce |
|--------------------------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------|------------------------------|-----------------------------------------|------------------------------------------------|------------------------|-----------------------------------|---------------|
| Protein-<br>Based<br>CSPs                  |                                                    |                                                                                         |                              |                                         |                                                |                        |                                   |               |
| α1-Acid<br>Glycopr<br>otein<br>(AGP)       | AGP-<br>CSP                                        | 10 mM<br>Phosph<br>ate<br>Buffer<br>(pH 7.0)<br>/<br>Acetonit<br>rile<br>(95:5,<br>v/v) | -                            | 230                                     | (+)- Cetirizin e: 12, (-)- Cetirizin e: 16     | 2.0                    | 1.98                              | [6][7]        |
| Human<br>Serum<br>Albumin<br>(HSA)         | CHIRA<br>LPAK®<br>HSA                              | 2- Propan ol / 10 mM Phosph ate Buffer (pH 7.0) (10:90, v/v)                            | 0.9                          | 227                                     | (S)- Cetirizin e: 5.08, (R)- Cetirizin e: 6.73 | 1.82                   | 1.43                              | [4]           |
| Ovomu<br>coid                              | Ultron<br>ES-<br>OVM<br>(150 x<br>4.6 mm,<br>5 µm) | Acetonit<br>rile / 20<br>mM<br>KH2PO<br>4 (pH<br>6.2)                                   | 0.5                          | 230                                     | -                                              | 1.68                   | -                                 | [8][9]        |



|                                      |                                                              | (18:82,<br>v/v)                                                                             |     |                                           |                                                                        |      |      |      |
|--------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------------|-----|-------------------------------------------|------------------------------------------------------------------------|------|------|------|
| Polysac<br>charide-<br>Based<br>CSPs |                                                              |                                                                                             |     |                                           |                                                                        |      |      |      |
| Amylos<br>e<br>Derivati<br>ve        | Chiralp<br>ak AD                                             | Methan ol / Acetonit rile / Diethyla mine (95:5:0. 1, v/v/v) (for methyl ester derivati ve) | 1.0 | 230                                       | (+)- Cetirizin e methyl ester: 5.4, (-)- Cetirizin e methyl ester: 6.4 | -    | -    | [10] |
| Chiralp<br>ak AD                     | n- Hexane / 2- Propan ol / Diethyla mine (70:30: 0.2, v/v/v) | 0.5                                                                                         | 225 | -                                         | 1.63                                                                   | 1.09 | [11] |      |
| Chiralp<br>ak AD-<br>H               | n-<br>Hexane<br>/<br>Isobutyl<br>Ether /<br>Trifluoro        | 1.0                                                                                         | 230 | D- Cetirizin e: 10.4, L- Cetirizin e: 8.2 | 2.7                                                                    | -    | [12] | _    |



|                                   | acetic<br>Acid<br>(75:25:<br>0.05,<br>v/v/v)                                    |                                       |     |                                           |                                 |   |      |     |
|-----------------------------------|---------------------------------------------------------------------------------|---------------------------------------|-----|-------------------------------------------|---------------------------------|---|------|-----|
| Cellulos<br>e<br>Derivati<br>ve   | Chiralc<br>el OD-R                                                              | Perchlo rate Solution / Acetonit rile | -   | -                                         | -                               | - | -    | [7] |
| Chiralc<br>el OD-H                | -                                                                               | -                                     | -   | D- Cetirizin e: 9.6, L- Cetirizin e: 12.0 | 1.64                            | - | [13] | _   |
| Chiralp<br>ak IC                  | n- Hexane / Ethanol / Diethyla mine (for doxyla mine, a similar antihist amine) | -                                     | 227 | -                                         | 3.74<br>(for<br>Cetirizin<br>e) | - | [3]  |     |
| Cyclode<br>xtrin-<br>Based<br>CSP |                                                                                 |                                       |     |                                           |                                 |   |      | _   |



| Beta-<br>Cyclode<br>xtrin                    | ULTRO<br>N ES-<br>CD<br>(150 x<br>6.0<br>mm) | Mobile Phase A: 0.05 M Potassi um Hexaflu orophos phate (pH 3.0) / Mobile Phase B: Acetonit rile (60:40, v/v) | 0.5 | 231 | - | - | - | [14] |
|----------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------|-----|-----|---|---|---|------|
| Mobile Phase Additive                        |                                              |                                                                                                               |     |     |   |   |   |      |
| Hydrox<br>ypropyl-<br>β-<br>cyclode<br>xtrin | Monolit<br>hic C18                           | Acetonit rile / Water (17:3, v/v) containi ng 1 mM Hydrox ypropyl- β- cyclode xtrin                           | -   | -   | - | - | - | [2]  |



### Experimental Protocols Protocol 1: Analysis using Dr

# Protocol 1: Analysis using Protein-Based CSP (HSA Column)

This protocol is based on the method described for the separation of **cetirizine** enantiomers using a Human Serum Albumin (HSA) column.[4]

- 1. Instrumentation:
- HPLC system with a UV detector
- CHIRALPAK® HSA column
- 2. Reagents:
- 2-Propanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Sodium hydroxide (for pH adjustment)
- Water (HPLC grade)
- · Cetirizine standard
- 3. Chromatographic Conditions:
- Mobile Phase: 2-Propanol / 10 mM Phosphate Buffer pH 7.0 (10:90, v/v). Prepare the phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water, and adjust the pH to 7.0 with sodium hydroxide.
- Flow Rate: 0.9 mL/min
- Column Temperature: 25 °C
- · Detection Wavelength: 227 nm
- Injection Volume: 10 μL



- 4. Sample Preparation:
- Dissolve the **cetirizine** standard or sample in the mobile phase to a suitable concentration.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- 5. Analysis:
- Equilibrate the column with the mobile phase for at least 30 minutes.
- Inject the prepared sample and record the chromatogram.
- The expected retention times are approximately 5.08 min for (S)-cetirizine and 6.73 min for (R)-cetirizine.[4]

## Protocol 2: Analysis using Polysaccharide-Based CSP (Chiralpak AD-H)

This protocol is based on a method for the enantiomeric separation of **cetirizine** hydrochloride using a Chiralpak AD-H column.[12]

- 1. Instrumentation:
- HPLC system with a UV detector
- CHIRALPAK AD-H (250 x 4.6 mm) column
- 2. Reagents:
- n-Hexane (HPLC grade)
- Isobutyl ether (HPLC grade)
- Trifluoroacetic acid (TFA) (HPLC grade)
- Cetirizine hydrochloride standard
- 3. Chromatographic Conditions:







• Mobile Phase: n-Hexane / Isobutyl Ether / Trifluoroacetic Acid (75:25:0.05, v/v/v)

Flow Rate: 1.0 mL/min

Column Temperature: Room temperature

Detection Wavelength: 230 nm

4. Sample Preparation:

- Prepare a standard solution of **cetirizine** hydrochloride in the mobile phase.
- Ensure the sample is fully dissolved and filter through a 0.45 μm syringe filter.
- 5. Analysis:
- Condition the column with the mobile phase until a stable baseline is achieved.
- Inject the sample and acquire the data.
- The retention times for D- and L-cetirizine hydrochloride are approximately 10.4 and 8.2 minutes, respectively, with a resolution factor of 2.7.[12]

### **Experimental Workflows**





Click to download full resolution via product page

Caption: General workflow for the HPLC analysis of **cetirizine** enantiomers.





Click to download full resolution via product page

Caption: Workflow for the derivatization of **cetirizine** to its methyl ester for chiral analysis.[10]

### Conclusion

The enantiomers of **cetirizine** can be effectively separated using a variety of chiral HPLC methods. The choice of the chiral stationary phase and mobile phase composition is critical for achieving optimal resolution. Protein-based and polysaccharide-based CSPs have demonstrated excellent performance in both reversed-phase and normal-phase modes. The



detailed protocols and compiled data in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry for the development and validation of analytical methods for **cetirizine** enantiomers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Enantioseparation of cetirizine by chromatographic methods and discrimination by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Study on the enantiomer separation of cetirizine dihydrochloride using proteinate- and amylose-based chiral stationary phase] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective determination of cetirizine in human urine by HPLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on Enantiomeric Separation of Cetirizine on HPLC with a Chiral Ovomucoid Column | Semantic Scholar [semanticscholar.org]
- 9. Study on Enantiomeric Separation of Cetirizine on HPLC with a Chi...: Ingenta Connect [ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Enantiomeric Separation of Cetirizine Hydrochloride by HPLC: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]



- 14. CN105954419B The method of HPLC method separation determination levo-cetirizine hydrochlorides and its enantiomter - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Note: Chiral Separation of Cetirizine Enantiomers by High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602603#hplc-method-for-analysis-of-cetirizine-enantiomers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com